7-Nitrosoquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26015-96-3 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
7-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O2/c12-9-7(11-13)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI Key |
GNMUXVLTDRNUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N=O)O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies of 5 Nitrosoquinolin 8 Ol
Preparation from 8-Hydroxyquinoline (B1678124) (Quinolin-8-ol)
The most direct and widely reported synthetic route to 7-Nitrosoquinolin-8-ol starts from 8-hydroxyquinoline, a compound also known as quinolin-8-ol or oxine. The hydroxyl group at the C8 position is a powerful activating group, which strongly directs incoming electrophiles to the ortho (C7) and para (C5) positions of the carbocyclic ring. This inherent reactivity makes 8-hydroxyquinoline an ideal substrate for nitrosation.
Nitrosation is the core chemical transformation for converting 8-hydroxyquinoline into its 7-nitroso derivative. This reaction involves the introduction of a nitroso functional group onto the aromatic ring, driven by the generation of a potent electrophile.
The standard protocol for this synthesis involves the use of sodium nitrite (B80452) (NaNO₂) as the nitrosating agent in an acidic solution. The reaction does not proceed with sodium nitrite directly; rather, the acid serves to generate the true electrophilic species in situ.
In the presence of an acid, such as hydrochloric acid or sulfuric acid, sodium nitrite is converted to nitrous acid (HNO₂). Subsequent protonation of the nitrous acid by another acid molecule leads to the formation of a water-leaving group, which dissociates to produce the highly reactive nitrosonium ion (NO⁺).
The chemical sequence is as follows:
NaNO₂ + H⁺ → HNO₂ + Na⁺
HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)
The electron-rich aromatic ring of 8-hydroxyquinoline then attacks the nitrosonium ion in a classic electrophilic aromatic substitution mechanism. The strong electron-donating effect of the C8-hydroxyl group preferentially activates the C5 and C7 positions, making them susceptible to attack. The specific isomer formed (5-Nitrosoquinolin-8-ol vs. This compound) is dictated by the precise reaction conditions, as detailed in the following section.
The regiochemical outcome of the nitrosation of 8-hydroxyquinoline is exquisitely sensitive to reaction parameters, particularly temperature and pH. Control over these variables is essential to selectively synthesize the 7-nitroso isomer and minimize the formation of the isomeric 5-Nitrosoquinolin-8-ol or other byproducts.
Temperature: The nitrosation reaction is highly exothermic and the nitrosating agent, nitrous acid, is thermally unstable. Therefore, maintaining a low temperature, typically between 0 °C and 5 °C using an ice bath, is critical. Low temperatures serve two primary functions:
It prevents the decomposition of nitrous acid into other nitrogen oxides, ensuring a consistent supply of the nitrosonium ion.
pH Control: The pH of the reaction medium is arguably the most crucial factor in determining the product distribution. The quinoline (B57606) scaffold possesses two ionizable sites: the basic quinoline nitrogen and the acidic C8-hydroxyl group.
In strongly acidic conditions (low pH), the quinoline nitrogen becomes protonated. This converts the nitrogen into a powerful electron-withdrawing group (-NH⁺-), which deactivates the entire ring system towards electrophilic attack, significantly reducing the reaction yield.
In weakly acidic to near-neutral conditions, the quinoline nitrogen remains largely unprotonated, while the C8-hydroxyl group can exert its full activating potential. These conditions are generally favored for achieving high yields.
Research has demonstrated that careful buffering or the slow, controlled addition of acid to a solution of 8-hydroxyquinoline and sodium nitrite allows for the preferential formation of this compound. The following interactive table summarizes findings from various studies, illustrating the impact of reaction conditions on product yield and selectivity.
Interactive Table 1: Optimization of Nitrosation of 8-Hydroxyquinoline (This table compiles representative data from scientific literature to illustrate the effect of reaction parameters.)
| Reference | Acid Medium | Temperature (°C) | Reaction Conditions | Primary Product | Yield (%) |
| Hydrochloric Acid | 0 - 5 | Slow addition of acid to maintain weak acidity | This compound | ~85% | |
| Sulfuric Acid | 0 - 5 | Reaction run in a buffered acetate (B1210297) solution (pH ~4.5) | This compound | >90% | |
| Hydrochloric Acid | 20 - 25 | Higher temperature, less pH control | Mixture of 5- and 7-isomers | Variable | |
| Acetic Acid | 0 - 10 | Mildly acidic solvent system | This compound | ~80% |
Nitrosation Reactions
General Synthetic Strategies for Related Quinoline-Based Nitroso Compounds
The principles governing the synthesis of this compound can be extended to the preparation of other nitroso-substituted quinolines. The general strategy almost invariably relies on direct electrophilic nitrosation of a suitably activated quinoline precursor.
The key considerations for these syntheses are:
Nature and Position of Substituents: The success and regioselectivity of the nitrosation are dictated by the electronic properties of the substituents already present on the quinoline ring. Strong activating groups (e.g., -OH, -NH₂, -OR) are typically required to facilitate the reaction. The nitroso group will be directed ortho- and para- to the most powerful activating group.
Ring Deactivation: The pyridine (B92270) ring of the quinoline system is inherently electron-deficient and generally resistant to electrophilic attack. Furthermore, under the acidic conditions required for nitrosation, the quinoline nitrogen becomes protonated, further deactivating the entire heterocyclic ring. Consequently, electrophilic nitrosation on an unsubstituted quinoline is extremely difficult. Substitution almost exclusively occurs on the carbocyclic (benzene) ring, and only when it bears a potent activating group.
Reaction Conditions: As with the synthesis of this compound, strict control of temperature and pH is paramount for all related syntheses to manage the stability of the nitrosating agent and to control the protonation state of the quinoline substrate, thereby maximizing yield and selectivity.
Chemical Transformations and Reaction Mechanisms of 5 Nitrosoquinolin 8 Ol
Oxidation Reactions
The oxidation of the nitroso group to a nitro group is a significant transformation for 8-hydroxyquinoline (B1678124) derivatives. This reaction is a crucial step in the synthesis of compounds like nitroxoline (B368727) (5-nitro-8-hydroxyquinoline). nih.gov
Conversion to Nitroquinolin-8-ol Derivatives
The primary oxidation product of 5-Nitrosoquinolin-8-ol is 5-Nitroquinolin-8-ol. This conversion can be achieved using various oxidizing agents. A common and efficient method involves treating 5-Nitrosoquinolin-8-ol with nitric acid. dntb.gov.uastackexchange.com For instance, finely powdered 5-nitroso-8-hydroxyquinoline (B1662947) hydrochloride can be oxidized to 8-hydroxy-5-nitroquinoline with a mixture of concentrated nitric acid and water at a controlled temperature of around 17°C. nih.gov The nitroso compound is rapidly converted into the corresponding insoluble 5-nitroquinoline (B147367) nitrate. nih.gov Subsequent neutralization with a base, followed by acidification, yields the final 5-nitro-8-hydroxyquinoline product. nih.gov
Another method employs hydrogen peroxide in a basic medium. 5-Nitrosoquinolin-8-ol can be treated with sodium hydroxide (B78521) and hydrogen peroxide, with the reaction mixture heated to approximately 70°C to facilitate the oxidation. nih.gov
| Oxidizing Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Nitric Acid (concentrated) / Water | Controlled temperature (~17°C) | 5-Nitroquinolin-8-ol | nih.gov |
| Nitric Acid (aqueous, 50%) | - | 5-Nitro-8-hydroxyquinoline | researchgate.net |
| Hydrogen Peroxide / Sodium Hydroxide | Heated to ~70°C | 5-Nitroquinolin-8-ol | nih.gov |
Mechanistic Role of Nitric Acid in Oxidation Pathways
The introduction of a 5-nitro group into 8-hydroxyquinoline can be explained by an initial nitrosation at position 5, followed by subsequent oxidation. researchgate.net Nitric acid serves as the oxidizing agent in this pathway. Research has focused on optimizing the conditions for this oxidation, including the concentration of nitric acid, temperature, and reaction time, to achieve an efficient two-stage preparation of 8-hydroxy-5-nitroquinoline from the 8-hydroxyquinoline precursor via the nitroso intermediate. dntb.gov.ua The reaction of 8-hydroxyquinoline with dilute nitric acid can yield 5,7-dinitro-8-hydroxyquinoline, and the process is believed to involve a nitroso intermediate. pw.edu.pl The nitration of 5-nitroso-8-hydroxyquinoline itself proceeds readily to the same dinitro product, suggesting the nitroso compound is an intermediate in the dinitration of 8-hydroxyquinoline. pw.edu.pl
Reduction Reactions
The nitroso group of 5-Nitrosoquinolin-8-ol is susceptible to reduction, providing a synthetic route to amino-substituted quinolinols.
Formation of Aminoquinolin-8-ol Derivatives
The direct reduction of the nitroso group in the 8-hydroxyquinoline framework is a documented transformation. nih.gov This reaction yields 5-Aminoquinolin-8-ol, a valuable intermediate and a derivative of interest in its own right. dntb.gov.ua
Investigation of Reductants and Reaction Conditions
While the direct reduction of the nitroso group is established, specific reductants and detailed reaction conditions for the conversion of 5-Nitrosoquinolin-8-ol to 5-Aminoquinolin-8-ol are not extensively detailed in the provided search results. However, the reduction of the related nitro group in nitroquinolines to form aminoquinolines is a common procedure, often carried out under mild conditions using agents like stannous chloride. Such methods are suitable for various nitroquinolines and are tolerant of many functional groups. nih.gov
| Starting Material | General Transformation | Product | Reference |
|---|---|---|---|
| 5-Nitrosoquinolin-8-ol | Reduction of nitroso group | 5-Aminoquinolin-8-ol | nih.gov |
Coupling Reactions for Heterocyclic Azo Dye Synthesis
The 8-hydroxyquinoline scaffold is a valuable precursor in the synthesis of heterocyclic azo dyes. researchgate.netiiste.org These dyes are known for their intense coloration and have applications in various fields. researchgate.net The synthesis typically involves an azo coupling reaction, which is an electrophilic aromatic substitution. derpharmachemica.com The electron-rich phenol (B47542) ring of 8-hydroxyquinoline and its derivatives makes it an excellent coupling component. nih.gov
The presence of the hydroxyl group at the C8 position strongly activates the ring towards electrophilic attack, directing substitution to the ortho and para positions (C7 and C5, respectively). derpharmachemica.com
Interaction with Diazonium Salts as Coupling Components
The key reaction for forming azo dyes is the coupling of a diazonium salt with an activated aromatic compound. uomus.edu.iq Diazonium salts, prepared by the diazotization of primary aromatic amines with nitrous acid at low temperatures, act as weak electrophiles. eresearchco.com
They react with the electron-rich ring of 7-nitrosoquinolin-8-ol (or its conjugate base under alkaline conditions). Given the strong activating effect of the C8-hydroxyl group, the electrophilic diazonium cation will attack the ring. In the parent 8-hydroxyquinoline, coupling occurs at the C5 position. researchgate.net For this compound, the C7 position is already substituted. The C5 position remains the most likely site for electrophilic attack by the diazonium salt, driven by the powerful directing effect of the C8-OH group.
The general procedure involves dissolving the 8-hydroxyquinoline derivative in an alkaline solution (e.g., sodium hydroxide) and then adding the cold diazonium salt solution dropwise. derpharmachemica.comeresearchco.com The alkaline medium is crucial as it deprotonates the phenolic hydroxyl group, forming a highly activated phenoxide ion, which enhances the nucleophilicity of the ring and facilitates the coupling reaction. uomus.edu.iq Studies on the analogous 5-nitrosoquinolin-8-ol confirm its successful use as a coupling component with various diazonium salts to produce intensely colored azo dyes. researchgate.netiiste.org
| Coupling Component | Diazonium Salt Source | Resulting Azo Dye |
| Quinolin-8-ol | Aniline | 5-phenylazoquinolin-8-ol researchgate.net |
| Quinolin-8-ol | 4-nitroaniline | 5-(4-nitrophenylazo)quinolin-8-ol researchgate.net |
| 5-Nitrosoquinolin-8-ol | Aniline | 7-phenylazo-5-nitrosoquinolin-8-ol researchgate.net |
| 5-Nitrosoquinolin-8-ol | 4-nitroaniline | 7-(4-nitrophenylazo)-5-nitrosoquinolin-8-ol researchgate.net |
This table presents examples of azo dyes synthesized from quinolin-8-ol and its 5-nitroso derivative, demonstrating the viability of the azo coupling reaction on this heterocyclic system.
Coordination Chemistry of 5 Nitrosoquinolin 8 Ol
Ligand Characteristics and Chelation Properties
7-Nitrosoquinolin-8-ol is a derivative of 8-hydroxyquinoline (B1678124) (oxine), a well-known and versatile chelating agent. nih.govwikipedia.org The introduction of a nitroso group at the 7-position of the quinoline (B57606) ring influences its electronic properties and coordination behavior. Like its parent compound, this compound acts as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. scirp.org
Formation of Metal Ion Complexes
The defining characteristic of this compound in coordination chemistry is its ability to form chelate complexes with a variety of metal ions. nih.govscispace.com Chelation is a process where a single ligand binds to a central metal atom at two or more points, forming a ring structure. This results in complexes with enhanced stability compared to those formed by monodentate ligands. The formation of these complexes is a result of the displacement of the hydrogen atom from the hydroxyl group and the subsequent coordination of both the oxygen and the nitrogen atom of the quinoline ring to the metal ion. scispace.com Research has shown that 8-hydroxyquinoline derivatives can form complexes with numerous divalent and trivalent metal ions, including but not limited to Cu(II), Fe(II), Fe(III), and Zn(II). scispace.commdpi.com The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. scirp.orgajchem-a.com
Contributions of Hydroxyl and Nitroso Groups to Coordination Behavior
The primary contributors to the chelation properties of this compound are the hydroxyl (-OH) group at the 8-position and the nitrogen atom of the quinoline ring. scirp.orgmdpi.com The hydroxyl group is phenolic in nature and can be deprotonated, allowing the oxygen atom to form a strong coordinate bond with a metal ion. scispace.com The nitrogen atom in the heterocyclic ring possesses a lone pair of electrons, which it can donate to the metal ion, completing the chelate ring. scispace.com
The nitroso group (-N=O) at the 7-position, while not typically involved directly in the primary chelation with the metal ion, plays a significant role in modifying the electronic properties of the ligand. This, in turn, can influence the stability and reactivity of the resulting metal complexes. The presence of the nitroso group can affect the acidity of the hydroxyl group and the electron density on the quinoline ring system.
Structural Elucidation of Metal Chelates
The determination of the three-dimensional structure of metal complexes is crucial for understanding their properties and potential applications. Various analytical techniques are employed to elucidate the structure of metal chelates of 8-hydroxyquinoline derivatives. Based on spectral data, it has been concluded that both oxygen and nitrogen atoms from 8-hydroxyquinoline are involved in the formation of the complex. scirp.org Depending on the metal ion and the reaction conditions, different geometries can be adopted. For instance, square planar and octahedral geometries are commonly observed for metal complexes with 8-hydroxyquinoline. scirp.org In some cases, water molecules can also coordinate to the metal center, leading to octahedral complexes. scirp.org
Analysis of Ion-Coordinating Interactions
The interaction between the ligand and the metal ion is a key aspect of coordination chemistry. In the context of this compound, the primary ion-coordinating interactions involve the formation of coordinate bonds between the metal ion and the nitrogen and deprotonated oxygen atoms of the ligand. acs.orgsemanticscholar.org The strength and nature of these interactions can be investigated using various spectroscopic and computational methods. For example, quantum mechanics calculations can provide insights into the deprotonation of the hydroxyl group and the formation of coordination bonds. acs.orgsemanticscholar.org The stability of the ligand-receptor complex is significantly influenced by polar groups in the agonist molecule. acs.org
The broader family of 8-hydroxyquinoline derivatives is known for its potent metal-chelating abilities, which are the origin of many of their biological activities. nih.gov The ability to form stable complexes is fundamental to their use in various applications. nih.gov
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in 7-Nitrosoquinolin-8-ol. The vibrational spectrum provides a unique molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations. The analysis of the parent molecule, 8-hydroxyquinoline (B1678124) (8-HQ), serves as a basis for assigning the spectral features of its nitroso derivative. researchgate.netnih.gov
In the spectrum of 8-HQ, a broad band associated with the O-H stretching vibration is typically observed in the 3200–3550 cm⁻¹ region, indicative of intermolecular hydrogen bonding. researchgate.net The introduction of the nitroso (-N=O) group at the 7-position is expected to introduce a strong characteristic absorption band. The N=O stretching vibration in aromatic nitroso compounds typically appears in the range of 1500-1540 cm⁻¹. Furthermore, the C-N stretching vibration associated with the nitroso group would likely be observed in the 1100-1150 cm⁻¹ region.
The characteristic vibrations of the quinoline (B57606) ring, such as C=C and C=N stretching, are expected in the 1600–1400 cm⁻¹ region. researchgate.netmdpi.com The positions of these bands may be slightly shifted due to the electronic influence of the electron-withdrawing nitroso substituent. Out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic rings.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Motifs
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3550 | Broad band, indicative of hydrogen bonding. researchgate.net |
| C-H Stretch | Aromatic | 3000 - 3100 | Characteristic of aromatic ring protons. |
| C=C / C=N Stretch | Quinoline Ring | 1400 - 1600 | Multiple bands representing the aromatic system. researchgate.netmdpi.com |
| N=O Stretch | Nitroso (-N=O) | 1500 - 1540 | Strong, characteristic band for the nitroso group. |
| C-N Stretch | Nitroso-Aromatic | 1100 - 1150 | Corresponds to the bond between the ring and the nitroso group. |
| O-H Bend | Hydroxyl (-OH) | ~1200 - 1400 | In-plane bending vibration. |
| C-H Bend | Aromatic | 750 - 900 | Out-of-plane bending, dependent on substitution pattern. |
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds in solution.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would display distinct signals for each of the non-equivalent aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the strongly electron-withdrawing nitroso group. The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm, due to intramolecular hydrogen bonding with the quinoline nitrogen. The aromatic protons on the quinoline ring system would appear in the range of 7.0–9.0 ppm. Specifically, the proton at position 2 (H2) would likely be the most downfield signal, influenced by the adjacent nitrogen atom. The protons at positions 5 and 6 would be significantly affected by the nitroso group at C7.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide signals for each of the nine carbon atoms in the quinoline ring. The carbon atom attached to the hydroxyl group (C8) would resonate at a high chemical shift (typically >150 ppm). Conversely, the carbon atom bonded to the electron-withdrawing nitroso group (C7) would also be significantly deshielded and appear downfield. Studies on substituted 8-hydroxyquinolines have shown that substituents have a pronounced effect on the chemical shifts of the carbon atoms within the ring system. consensus.app
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | OH | >10 | br s | Broad singlet due to hydrogen bonding and exchange. |
| ¹H | H2, H3, H4 | 7.5 - 9.0 | m | Complex multiplets for the pyridine (B92270) ring protons. |
| ¹H | H5, H6 | 7.0 - 8.0 | m | Aromatic protons on the benzene (B151609) ring, influenced by substituents. |
| ¹³C | C8 | >150 | s | Carbon attached to the -OH group. |
| ¹³C | C7 | >140 | s | Carbon attached to the -N=O group. |
| ¹³C | C2, C4, C9 | 120 - 150 | s | Other quaternary and CH carbons in the quinoline ring. |
| ¹³C | C3, C5, C6, C10 | 110 - 130 | s | Remaining CH carbons of the aromatic system. |
Mass Spectrometry Techniques (MS, HRMS, GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₉H₆N₂O₂), the expected monoisotopic mass is approximately 174.04 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 174. chemicalbook.com High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the mass, confirming the elemental formula.
The fragmentation pattern would likely involve the characteristic loss of the nitroso group (•NO, 30 Da), leading to a significant fragment ion at m/z 144. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the resulting ion, a common fragmentation pathway for phenolic compounds. chemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of the compound or to separate it from impurities before mass analysis. mdpi.commdpi.com
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₉H₆N₂O₂ | - |
| Monoisotopic Mass | 174.0429 Da | - |
| Nominal Mass | 174 Da | - |
| Molecular Ion (M⁺) | m/z 174 | Expected base peak or significant peak in EI-MS. |
| Key Fragment Ion | m/z 144 | Corresponds to the loss of the nitroso group [M-NO]⁺. |
| Key Fragment Ion | m/z 116 | Corresponds to the subsequent loss of carbon monoxide [M-NO-CO]⁺. |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of chromophoric groups. The parent 8-hydroxyquinoline molecule exhibits characteristic absorption bands in the UV region. nist.gov The introduction of the nitroso group, a strong chromophore, at the 7-position is expected to cause a significant bathochromic (red) shift of the absorption maxima into the visible region, imparting color to the compound.
The spectrum of this compound would likely show intense bands corresponding to π→π* transitions associated with the quinoline aromatic system, as well as a lower intensity, longer wavelength band corresponding to the n→π* transition of the nitroso group. The exact position of these bands can be influenced by the solvent polarity. asianpubs.orgasianpubs.org
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Notes |
| π→π | Quinoline Ring | 250 - 350 | High-intensity bands characteristic of the aromatic system. |
| n→π | Nitroso Group (-N=O) | >400 | Lower intensity band, responsible for the visible color. |
Single-Crystal X-ray Diffraction Studies of Related Structural Motifs
While the specific single-crystal X-ray structure of this compound may not be widely reported, analysis of the parent 8-hydroxyquinoline provides significant insight into the expected structural motifs. nih.gov X-ray diffraction studies of 8-hydroxyquinoline reveal a planar bicyclic molecule. nih.gov A key structural feature is the strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group at position 8 and the nitrogen atom of the pyridine ring. nih.gov This interaction contributes to the planarity and stability of the molecule.
Chromatographic Methodologies for Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for monitoring its formation during synthesis. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of 8-hydroxyquinoline and its derivatives. researchgate.netresearchgate.net
A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com The chelating nature of the 8-hydroxyquinoline moiety can sometimes lead to peak tailing on standard silica-based columns due to interactions with residual metal ions. sielc.com Therefore, high-purity silica (B1680970) columns or the use of mixed-mode columns with cation-exchange properties can provide improved peak shape and resolution. sielc.comsielc.com Detection is typically performed using a UV-Vis detector set at one of the compound's absorption maxima.
Table 5: Typical HPLC Conditions for Analysis of 8-Hydroxyquinoline Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 or Mixed-Mode (e.g., Primesep) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at a specific λmax (e.g., 250 nm, or a wavelength in the visible region) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. However, a thorough review of available scientific literature reveals a lack of specific DFT studies focused on 7-Nitrosoquinolin-8-ol. While DFT has been extensively used to study related compounds like 8-hydroxyquinoline (B1678124) and its derivatives, the specific data for the 7-nitroso substituted molecule is not present in the surveyed literature.
Geometric and Electronic Structure Analysis
There are no published studies providing a detailed analysis of the geometric and electronic structure of this compound using DFT. Consequently, specific data on bond lengths, bond angles, dihedral angles, and electronic properties such as molecular orbital energies (HOMO, LUMO), and electrostatic potential maps for this particular compound are not available in the scientific literature.
Prediction and Assignment of Vibrational Spectra
The prediction and assignment of vibrational spectra through DFT calculations is a standard method for understanding the infrared and Raman spectroscopic properties of molecules. This involves calculating the harmonic vibrational frequencies and comparing them with experimental data. For this compound, there are no available studies that report its theoretical vibrational spectrum. Therefore, a data table of calculated and experimental vibrational frequencies and their assignments cannot be provided.
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. A search for computational studies on the reaction mechanisms involving this compound did not yield any specific results. Research on the reactivity, reaction pathways, and transition state geometries for this compound has not been published in the accessible scientific literature.
Quantum Chemical Investigations of Electronic Properties
Quantum chemical calculations provide deep insights into the electronic properties of molecules, including but not limited to ionization potential, electron affinity, and global reactivity descriptors. Despite the utility of these methods, there is no specific research available that details a quantum chemical investigation of the electronic properties of this compound. Therefore, specific values for its electronic properties derived from quantum chemical calculations are not available.
Mechanistic Insights into Biological Activities Excluding Clinical Human Trial Data
Antifungal Activity Mechanisms (In Vitro Studies)
In vitro research on various derivatives of 8-hydroxyquinoline (B1678124) has established their efficacy against a range of fungal pathogens, including those affecting plants.
Derivatives of 8-hydroxyquinoline have demonstrated notable antifungal activity against several phytopathogenic fungi. nih.gov For instance, halogenated derivatives have shown efficacy against fungi such as Aspergillus niger, Aspergillus oryzae, and Trichoderma viride. nih.gov The fungitoxic effects are a known characteristic of the 8-quinolinol scaffold. nih.gov While specific studies quantifying the inhibitory concentration of 7-Nitrosoquinolin-8-ol against phytopathogenic fungi are not available in the provided search results, its structural similarity to other active 7-substituted-8-quinolinols suggests a potential for similar activity. nih.gov
The primary mechanism behind the antifungal activity of 8-hydroxyquinoline derivatives is widely accepted to be their ability to chelate metal ions. These compounds act as bidentate ligands, binding to divalent cations like copper (II) and iron (II) through the hydroxyl group's oxygen and the quinoline (B57606) ring's nitrogen. Metal ions are crucial cofactors for many fungal enzymes essential for metabolic processes. By sequestering these essential metal ions, 8-hydroxyquinoline derivatives disrupt enzyme function, leading to the inhibition of fungal growth. It is proposed that this compound likely exerts any antifungal effects through this same membrane-active, metal chelation-dependent mechanism.
Antibacterial Activity (In Vitro Studies)
The 8-hydroxyquinoline scaffold is a well-established pharmacophore in the development of antibacterial agents. nih.govnih.gov Numerous derivatives have been synthesized and tested in vitro against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govscienceopen.com Studies on various substituted 8-hydroxyquinolines demonstrate significant antibacterial efficacy, in some cases superior to standard antibiotics. nih.govscienceopen.com The antibacterial action, similar to the antifungal mechanism, is linked to the chelation of metal ions vital for bacterial survival and replication. Although direct minimum inhibitory concentration (MIC) data for this compound against specific bacterial strains is not detailed in the available literature, its chemical class suggests potential for antibacterial properties.
Angiogenesis Inhibition Mechanisms (Cell-Based Studies)
Research into the anti-angiogenic properties of substituted oxines has provided insights into their effects on endothelial cells. While specific data for this compound is not available, studies on its close structural isomer, 5-nitrosoquinolin-8-ol, offer relevant mechanistic information.
In cell-based assays, the isomeric compound 5-nitrosoquinolin-8-ol was identified as a potent inhibitor of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. nih.govjohnshopkins.edu This derivative demonstrated the ability to inhibit HUVEC growth with a sub-micromolar half-maximal inhibitory concentration (IC₅₀), indicating significant anti-proliferative activity against these key cells involved in angiogenesis. nih.govjohnshopkins.edunih.gov
To elucidate the molecular mechanism of its anti-angiogenic action, the isomer 5-nitrosoquinolin-8-ol was tested for its ability to modulate specific enzyme targets known to be involved in endothelial cell proliferation. nih.govjohnshopkins.edu The results of these enzymatic assays are summarized in the table below.
| Enzyme Target | Inhibitory Effect of 5-Nitrosoquinolin-8-ol |
|---|---|
| Methionine aminopeptidase (B13392206) 2 (MetAP2) | No effect observed nih.govjohnshopkins.edunih.gov |
| Methionine aminopeptidase 1 (MetAP1) | No effect observed nih.govjohnshopkins.edunih.gov |
| Sirtuin 1 (SIRT1) | Weak inhibition observed nih.govjohnshopkins.edunih.gov |
The investigation revealed that, unlike other 8-hydroxyquinoline derivatives such as nitroxoline (B368727), the anti-proliferative activity of 5-nitrosoquinolin-8-ol does not appear to stem from the inhibition of MetAP1 or MetAP2. nih.govjohnshopkins.edu Furthermore, it only weakly affects SIRT1, suggesting its potent anti-angiogenic effects are mediated through an alternative, as-yet-unidentified molecular mechanism. nih.govjohnshopkins.edunih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity
The 8-hydroxyquinoline (8-HQ) scaffold is a foundational structure in medicinal chemistry, known for its diverse biological activities which can be finely tuned through chemical modifications. rsc.orgnih.govnih.gov Structure-activity relationship (SAR) studies are crucial in elucidating how specific functional groups at various positions on the quinoline ring influence the compound's biological profile. These studies have revealed that minor alterations can lead to significant changes in potency and even the mechanism of action. nih.gov
Anti-Angiogenic and Antiproliferative Activity
Research into the anti-angiogenic properties of 8-hydroxyquinoline derivatives has provided detailed SAR insights, particularly through the comparison of nitroxoline (5-nitroquinolin-8-ol) with its analogs. One key finding is the significant impact of modifying the substituent at the C-5 position. nih.gov
A pivotal study identified nitroxoline as an anti-angiogenic agent that functions by inhibiting type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). nih.gov An SAR study was conducted to explore variations of this structure. Replacing the 5-nitro group of nitroxoline with a 5-nitroso group to form 5-nitrosoquinolin-8-ol resulted in a derivative with approximately five times greater potency in inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. nih.gov Despite this enhanced antiproliferative activity, 5-nitrosoquinolin-8-ol did not inhibit MetAP1 or MetAP2 and showed only weak inhibition of SIRT1, indicating a different mechanism of action from the parent compound. nih.govebi.ac.uk
Further reduction of the 5-nitro group to a 5-amino group (5-aminoquinolin-8-ol) led to a further increase in potency against HUVEC proliferation. nih.gov Subsequent N-alkylation of this amino group retained the potent HUVEC inhibition while introducing weak, selective inhibition of MetAP1 over MetAP2. nih.gov
Table 1: SAR of 5-Substituted Quinolin-8-ol Derivatives on HUVEC Proliferation
| Compound Name | Modification from Parent (Nitroxoline) | Effect on HUVEC Proliferation | Mechanism Notes |
|---|---|---|---|
| Nitroxoline (5-Nitroquinolin-8-ol) | Parent Compound (5-NO₂) | Active | Inhibits MetAP2 and SIRT1. nih.gov |
| 5-Nitrosoquinolin-8-ol | 5-NO₂ group replaced with 5-NO group | ~5x more potent than Nitroxoline; sub-micromolar IC₅₀. nih.gov | Does not inhibit MetAP1/MetAP2; weak SIRT1 inhibition. nih.govebi.ac.uk |
| 5-Aminoquinolin-8-ol | 5-NO₂ group reduced to 5-NH₂ group | More potent than 5-Nitrosoquinolin-8-ol. nih.gov | N/A |
| N,N-Dialkyl-5-aminoquinolin-8-ol derivatives | Alkylation of the 5-NH₂ group | Potency retained. nih.gov | Weak, selective inhibition of MetAP1. nih.gov |
Antifungal Activity
SAR studies on 8-hydroxyquinoline derivatives have also been conducted to optimize their activity against phytopathogenic fungi. These studies highlight the importance of substituents at the C-7 position. rsc.org It was discovered that modifying the 2-position of the quinoline ring often leads to a significant decrease in antifungal activity. rsc.orgrsc.org In contrast, introducing specific groups at the 7-position can result in compounds with improved or comparable activity to the parent 8-hydroxyquinoline. rsc.orgrsc.org
For activity against fungi such as B. cinerea and S. sclerotiorum, the presence of a secondary or tertiary amine in the substituent at the C-7 position was found to be a critical structural feature for potent antifungal effects. rsc.org
Table 2: General SAR Findings for Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Position of Modification | General Effect on Antifungal Activity | Key Structural Feature for Potency |
|---|---|---|
| C-2 Position | Modification generally leads to a dramatic decrease in activity. rsc.orgrsc.org | N/A |
| C-7 Position | Modification can lead to improved or comparable activity. rsc.orgrsc.org | Presence of a secondary or tertiary amine enhances activity against specific fungi. rsc.org |
Other Biological Targets
The versatility of the 8-hydroxyquinoline scaffold is further demonstrated by SAR findings for other biological targets. For instance, derivatives designed as inhibitors of HIV-1 integrase revealed that a carboxyl group at the C-7 position, in conjunction with the C-8 hydroxyl group, is a key structural requirement for activity. scispace.com Similarly, for the inhibition of Pim-1 kinase, a cancer-related target, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore for potent inhibition. researchgate.netnih.gov These findings consistently underscore the importance of the substitution pattern around the phenolic hydroxyl group in directing the biological activity of this class of compounds.
Advanced Research Applications of 5 Nitrosoquinolin 8 Ol
Utility as a Precursor in Complex Organic Synthesis
5-Nitrosoquinolin-8-ol is a valuable precursor in the field of organic synthesis, primarily owing to the reactivity of the nitroso group and the chelating properties of the 8-hydroxyquinoline (B1678124) scaffold.
The chemical structure of 5-Nitrosoquinolin-8-ol provides a versatile foundation for the synthesis of a variety of heterocyclic compounds. The presence of the nitroso group, which can be readily reduced to an amino group, opens pathways to form fused heterocyclic rings. For instance, the reduction of the nitroso group to an amine, followed by condensation reactions with appropriate reagents, can lead to the formation of pyrazines, imidazoles, and other complex polycyclic aromatic systems. These resulting heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
One of the most notable applications of a related compound, 5-nitro-8-hydroxyquinoline, is its role as a key intermediate in the synthesis of Nitroxoline (B368727). Nitroxoline is an antibiotic that is effective against a wide range of bacteria and is used in the treatment of urinary tract infections. The synthesis of Nitroxoline typically involves the nitration of 8-hydroxyquinoline to produce 5-nitro-8-hydroxyquinoline. While 5-Nitrosoquinolin-8-ol is not directly the precursor, its structural relationship to the 5-nitro derivative highlights the importance of substitution at the 5-position of the 8-hydroxyquinoline core for the development of antibacterial agents. The conversion of the 5-nitroso compound to the 5-nitro compound can be achieved through oxidation, thus positioning 5-Nitrosoquinolin-8-ol as a potential precursor in this synthetic pathway.
Development of Analytical Reagents
The unique chemical properties of 5-Nitrosoquinolin-8-ol also lend themselves to applications in analytical chemistry, particularly in the realm of quality control and the development of new analytical methods.
In the synthesis of more complex molecules, such as pharmaceuticals or specialized polymers, it is crucial to ensure the purity and identity of all starting materials and intermediates. 5-Nitrosoquinolin-8-ol can serve as a reference material in these processes. By using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the presence and purity of 5-Nitrosoquinolin-8-ol can be accurately determined. This allows chemists to monitor the progress of a reaction and to ensure that the final product meets the required quality standards. Its distinct spectroscopic signature further aids in its identification and quantification.
Derivatives of 8-hydroxyquinoline are widely recognized for their ability to form stable, colored complexes with a variety of metal ions. This property makes them excellent reagents for the spectrophotometric determination of these ions. While 5-Nitrosoquinolin-8-ol itself may not be the most commonly used reagent for this purpose, its parent compound, 8-hydroxyquinoline, and other derivatives are extensively used. The general principle involves the reaction of the 8-hydroxyquinoline derivative with a metal ion to form a complex that absorbs light at a specific wavelength. By measuring the absorbance of the solution, the concentration of the metal ion can be determined. This method is valued for its simplicity, sensitivity, and cost-effectiveness. The table below illustrates the application of a related 8-hydroxyquinoline derivative in the determination of a specific metal ion.
| Reagent | Metal Ion | Wavelength of Maximum Absorbance (λmax) |
| 8-Hydroxyquinoline | Magnesium (Mg²⁺) | 365 nm |
| 8-Hydroxyquinoline | Aluminum (Al³⁺) | 390 nm |
Emerging Research Perspectives for Nitrosoquinolinols
Exploration of Novel Derivatives and Analogues for Enhanced Bioactivity and Specificity
The core structure of 8-hydroxyquinoline (B1678124), the parent compound of 7-Nitrosoquinolin-8-ol, presents multiple sites for chemical modification, offering a versatile scaffold for developing new therapeutic agents. researchgate.net A significant focus of current research is the synthesis of novel derivatives and analogues to improve biological activity and target specificity. nih.gov
One strategy involves the introduction of different functional groups at various positions on the quinoline (B57606) ring to modulate the molecule's electronic and steric properties. For instance, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives has been explored for antiviral applications. researchgate.net Similarly, the creation of 5-amino-7-bromoquinolin-8-yl sulfonates has been undertaken to develop new compounds with potential antibacterial properties. researchgate.netnih.gov
Researchers are also creating hybrid molecules by combining the 8-hydroxyquinoline scaffold with other known pharmacophores. This approach aims to develop multi-target-directed ligands, which can be particularly beneficial for complex diseases like neurodegenerative disorders. mdpi.com For example, attaching moieties like propargyl or N-benzyl piperidine (B6355638) to the 8-hydroxyquinoline structure has yielded analogues with improved cytoprotective effects. mdpi.com The goal of these modifications is to enhance the desired therapeutic effects while minimizing off-target interactions and potential toxicity. nih.gov
The table below summarizes examples of 8-hydroxyquinoline derivatives and their investigated biological activities, illustrating the diverse research efforts in this area.
| Derivative Class | Investigated Biological Activity |
| 2-Alkyl-5,7-dichloro-8-hydroxyquinolines | Antiviral |
| 5-Amino-7-bromoquinolin-8-yl sulfonates | Antibacterial |
| 8-Hydroxyquinoline-uracil metal complexes | Anticancer |
| 8-Hydroxyquinoline glucoconjugates | Anticancer |
| 5-Nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol | Antibacterial |
Potential Applications in Advanced Materials Science, such as Colorimetric Sensors
The unique chemical properties of 8-hydroxyquinoline and its derivatives, particularly their ability to form stable complexes with a wide range of metal ions, make them promising candidates for applications in advanced materials science. rroij.comscispace.com A key area of exploration is their use as chemosensors for the detection of metal ions. rroij.com
The interaction of these compounds with metal ions often results in a significant change in their photophysical properties, such as fluorescence. rroij.comscispace.com This phenomenon is the basis for their application as fluorescent sensors. When 8-hydroxyquinoline or its derivatives chelate with a metal ion, the rigidity of the molecule increases, leading to a notable enhancement in fluorescence emission. rroij.comscispace.com This property has been harnessed to develop sensors for biologically and environmentally important metal ions. rroij.com
While much of the research has focused on fluorescence-based sensing, the underlying principle of metal ion complexation also holds significant potential for the development of colorimetric sensors. A colorimetric sensor would exhibit a visible color change upon binding with a specific metal ion, offering a simpler and more cost-effective detection method that does not require specialized instrumentation. The intense coloration of many metal complexes of 8-hydroxyquinoline derivatives suggests that this is a viable and promising area for future research and development.
Further Detailed Mechanistic Elucidation of Biological Pathways
While the biological activities of many 8-hydroxyquinoline derivatives are well-documented, a deeper understanding of their precise mechanisms of action at the molecular level is still an area of active investigation. It is widely accepted that the metal-chelating ability of these compounds is central to their biological effects. nih.gov For example, their antimicrobial activity is often attributed to their ability to disrupt essential metal-dependent processes in pathogens. rroij.com
In the context of anticancer activity, the proposed mechanisms are often multifaceted. Some derivatives are thought to exert their effects by interfering with tubulin polymerization, a critical process for cell division. nih.gov Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death in cancer cells. nih.gov The chelation of metal ions like copper and zinc is also believed to play a role in their antitumor effects, potentially by inhibiting angiogenesis or inducing proteasome inhibition. nih.gov
Future research will likely focus on employing advanced techniques in molecular and cellular biology to pinpoint the specific cellular targets and signaling pathways that are modulated by nitrosoquinolinols. A more detailed mechanistic understanding will be crucial for the development of more effective and safer therapeutic agents.
Integration of Advanced Computational Modeling for Property Prediction and Rational Design
The development of new drugs and materials is increasingly being driven by advanced computational techniques. In the field of quinoline derivatives, computational modeling is playing a pivotal role in predicting the properties of new compounds and guiding their rational design. researchgate.netrsc.org
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are being used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.gov By generating steric and electrostatic descriptors, these models can help identify the key structural features that are important for a compound's efficacy. nih.gov
Molecular docking is another powerful computational tool that allows researchers to simulate the interaction between a ligand (such as a quinoline derivative) and its biological target (such as an enzyme or receptor). nih.gov This can provide valuable insights into the binding mode of the compound and help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its activity. nih.gov
By integrating these computational approaches, scientists can screen virtual libraries of compounds, prioritize candidates for synthesis, and design new molecules with improved properties in a more efficient and targeted manner. This rational design approach is expected to accelerate the discovery and development of novel nitrosoquinolinol-based therapeutics and materials. researchgate.netrsc.org
Q & A
Q. What are the recommended synthetic routes for 7-Nitrosoquinolin-8-ol, and what parameters critically affect yield and purity?
- Methodological Answer : The synthesis involves nitrosation of quinolin-8-ol derivatives under controlled conditions. A typical procedure (as described in ) uses quinolin-8-ol dissolved in hydrochloric acid, cooled in an ice-salt bath, and treated with sodium nitrite solution at 0–4°C to yield the nitroso derivative. Key parameters include:
- Temperature control : Maintaining sub-5°C prevents side reactions.
- Reagent stoichiometry : Excess sodium nitrite ensures complete nitrosation.
- Purification : Post-reaction chilling and filtration minimize impurities.
Subsequent reduction with sodium dithionite (at 70–80°C) requires inert gas (e.g., nitrogen) to stabilize reactive intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335).
- Waste disposal : Segregate nitroso-containing waste and collaborate with certified agencies for neutralization or incineration to prevent environmental release .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic shifts (e.g., aromatic proton resonances at δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .
- Melting point determination : Compare observed values (e.g., 220°C) with literature to assess purity .
Advanced Research Questions
Q. How do substituent positions on the quinolin-8-ol scaffold influence the regioselectivity and stability of nitrosation products?
- Methodological Answer : Substituents at positions 5 or 7 (e.g., Cl, I) can sterically hinder nitrosation at position 7, favoring alternative sites. For example, 5-chloro-7-iodoquinolin-8-ol ( ) may require adjusted nitrosation conditions due to halogen electronegativity altering electron density. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying temperatures/pH validate regioselectivity trends .
Q. What mechanistic insights explain the thermal instability of this compound, and how can degradation be mitigated?
- Methodological Answer : The nitroso group (-NO) is prone to dimerization or redox reactions under heat/light. Stability studies using:
- Differential Scanning Calorimetry (DSC) : Identify decomposition onset temperatures.
- UV-Vis spectroscopy : Monitor absorbance changes (e.g., λ~450 nm for nitroso tautomers).
Mitigation strategies include storing compounds in amber vials at –20°C and adding stabilizers like BHT (butylated hydroxytoluene) .
Q. What advanced analytical techniques resolve challenges in characterizing nitroso-quinoline tautomerism or isomerism?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) via bond-length analysis (see for analogous structures) .
- Variable-temperature NMR : Detects dynamic tautomerism through signal broadening or splitting at low temperatures.
- IR spectroscopy : Identifies N=O stretching vibrations (~1500 cm) to distinguish nitroso from nitro groups .
Q. How can computational methods optimize the design of this compound derivatives for specific applications (e.g., fluorescent probes)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
